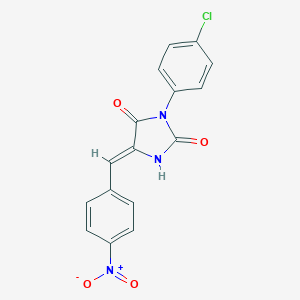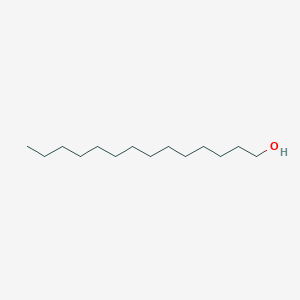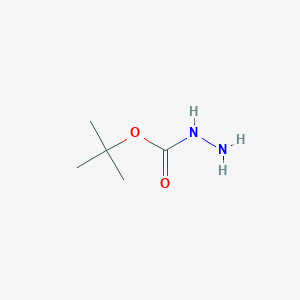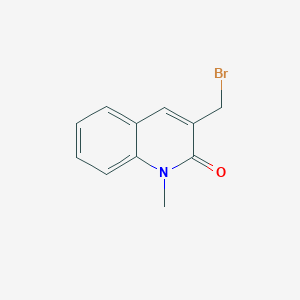
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone, also known as BMQ, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BMQ is a quinoline derivative that contains a bromomethyl group at the 3-position and a methyl group at the 1-position of the quinoline ring.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has also been studied for its potential use as an antimalarial agent. In addition, 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been studied for its potential use as a fluorescent probe for imaging applications.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone is not fully understood. However, it has been proposed that 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has also been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
Biochemische Und Physiologische Effekte
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been shown to have biochemical and physiological effects in various studies. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been shown to inhibit the growth of cancer cells and induce apoptosis. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has also been shown to inhibit the growth of Plasmodium falciparum. In addition, 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been shown to have fluorescent properties, making it a potential imaging agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone is its potential as a chemotherapeutic agent and antimalarial agent. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has also been shown to have fluorescent properties, making it a potential imaging agent. However, one limitation of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone is its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone research. One direction is to further study its potential as a chemotherapeutic agent and antimalarial agent. Another direction is to study its fluorescent properties for imaging applications. Additionally, further studies are needed to determine the safety and efficacy of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone for potential clinical use.
Synthesemethoden
The synthesis of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone involves the reaction of 3-chloromethyl-1-methylquinolin-2(1H)-one with sodium bromide in the presence of a phase-transfer catalyst. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone.
Eigenschaften
CAS-Nummer |
114561-16-9 |
|---|---|
Produktname |
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone |
Molekularformel |
C11H10BrNO |
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
3-(bromomethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-13-10-5-3-2-4-8(10)6-9(7-12)11(13)14/h2-6H,7H2,1H3 |
InChI-Schlüssel |
FWDUPDPRMYXHMC-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C(C1=O)CBr |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C(C1=O)CBr |
Synonyme |
2(1H)-Quinolinone,3-(bromomethyl)-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B45738.png)
![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)
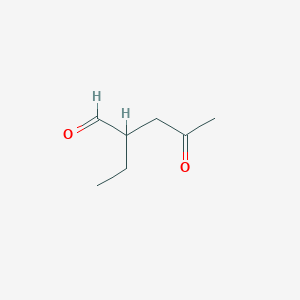
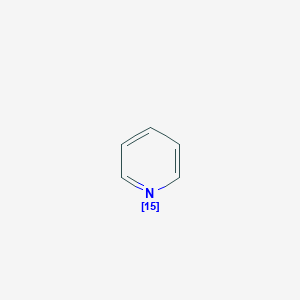
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B45749.png)
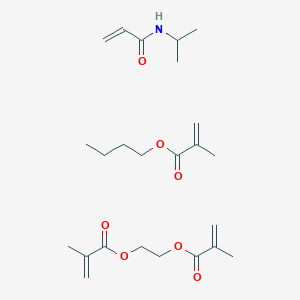
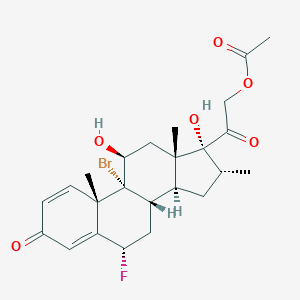
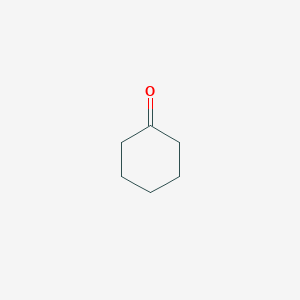
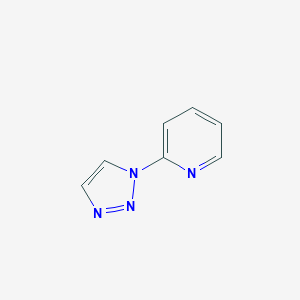
![8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B45761.png)
![Diethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B45763.png)
